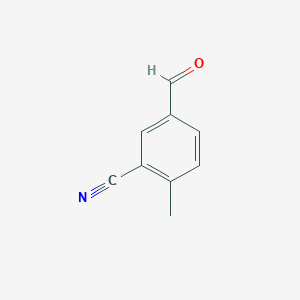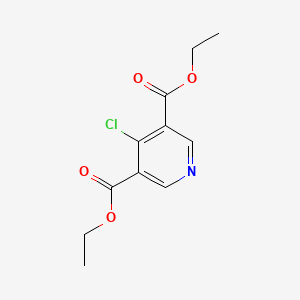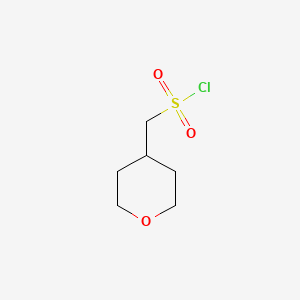![molecular formula C13H12FNO B1319458 3-Fluoro-4'-metoxi[1,1'-bifenil]-4-amina CAS No. 893734-49-1](/img/structure/B1319458.png)
3-Fluoro-4'-metoxi[1,1'-bifenil]-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom at the 3-position, a methoxy group at the 4’-position, and an amine group at the 4-position
Aplicaciones Científicas De Investigación
3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The compound is likely to affect the pyrimidine biosynthesis pathway due to its interaction with Dihydroorotate dehydrogenase . This could lead to downstream effects on DNA and RNA synthesis, as pyrimidines are essential components of these nucleic acids.
Result of Action
Given its target, it may influence the synthesis of pyrimidines, thereby affecting nucleic acid synthesis and cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
4-Fluoro-4’-methoxy-1,1’-biphenyl: This compound lacks the amine group but shares the fluorine and methoxy substituents.
3-Fluoro-4’-methoxy[1,1’-biphenyl]-3-amine: Similar structure with the amine group at a different position.
4-Fluoro-4’-methyl[1,1’-biphenyl]-2-yl methoxyphenyl propanoic acid: A structurally related compound with different functional groups
Uniqueness: 3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYANDXPRTYQMHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)




![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)
